2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid
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Overview
Description
2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple fused rings, including a pyrazoloquinoline core and a benzoic acid moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as cyclohexanone derivatives, with phenylhydrazine to form the pyrazoloquinoline core. This is followed by further functionalization to introduce the benzoic acid moiety. The reaction conditions often include the use of acidic or basic catalysts, refluxing solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency. The choice of solvents, catalysts, and purification techniques is crucial to achieving high-quality products suitable for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity and potential biological activity .
Scientific Research Applications
2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable target for drug discovery and development.
Medicine: Its unique structure and reactivity profile enable the design of novel therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that play critical roles in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid
- 7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinoline
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups enable diverse reactivity and potential for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(7,7-dimethyl-3,5-dioxo-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C25H23N3O4/c1-25(2)12-17-20(18(29)13-25)19(15-10-6-7-11-16(15)24(31)32)21-22(26-17)27-28(23(21)30)14-8-4-3-5-9-14/h3-11,19,26-27H,12-13H2,1-2H3,(H,31,32) |
InChI Key |
WHGPFKUGJVKZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5C(=O)O)C(=O)C1)C |
Origin of Product |
United States |
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